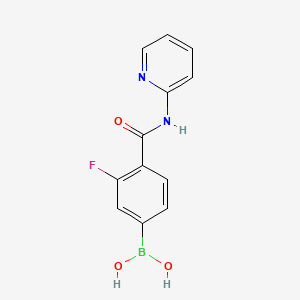

3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid; 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid is a chemical compound with the molecular formula C12H10BFN2O3 . It has a molecular weight of 260.03 . The IUPAC name for this compound is 3-fluoro-4-[(2-pyridinylamino)carbonyl]phenylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10BFN2O3/c14-10-7-8(13(18)19)4-5-9(10)12(17)16-11-3-1-2-6-15-11/h1-7,18-19H,(H,15,16,17) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound appears as a colorless to light yellow liquid . It has an assay (unspecified) of greater than 96.0% .Wissenschaftliche Forschungsanwendungen

Multicomponent Assembly and Structural Engineering

A pivotal application of pyridyl and boronic acid-containing compounds is found in the multicomponent assembly of macrocycles and polymers. These compounds, through coordination with pyridyl ligands to diboronic acid structures, facilitate the formation of molecularly defined macrocycles or polymeric structures. The nature of the pyridyl ligand influences whether 1D polymers or more complex 2D networks are obtained, underscoring the utility of these bonds in supramolecular chemistry and crystal engineering (Içli et al., 2012).

Optical Modulation and Sensing Applications

Phenyl boronic acids, analogous to 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid, have been investigated for their role in optical modulation and sensing applications. The structural variations within phenyl boronic acid derivatives, including those grafted onto polymers, significantly influence their optical properties and responsiveness to external stimuli, such as saccharide binding. This demonstrates the potential of these compounds in the development of sensitive and selective sensors for biological and chemical analytes (Mu et al., 2012).

Synthesis and Characterization

Research focusing on the synthesis and characterization of boronic acid compounds, including fluorinated derivatives, provides insights into their geometric structure, electronic properties, and reactivity. Advanced computational and spectroscopic methods, such as Density Functional Theory (DFT) and NMR, have been employed to elucidate the structure-activity relationships, paving the way for tailored applications in materials science and catalysis (Şaş & Kurt, 2018).

Metal-Organic Frameworks (MOFs) and Luminescent Sensing

The incorporation of fluorinated boronic acids into the design of metal-organic frameworks (MOFs) has led to advancements in luminescent sensing technologies. These frameworks, through post-synthetic modifications, exhibit enhanced selectivity and sensitivity for specific ions, demonstrating the potential for high-performance sensors in environmental monitoring and diagnostic applications (Li et al., 2018).

Fluorine Effects on Molecular Properties

The influence of fluorine substituents on the properties of phenylboronic compounds has been extensively studied. Fluorinated compounds exhibit unique properties due to the electron-withdrawing nature of fluorine, affecting their acidity, hydrolytic stability, and interaction with other molecules. These findings are crucial for the development of boronic acid-based reagents, catalysts, and materials with tailored properties for specific applications (Gozdalik et al., 2017).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact, it is advised to rinse immediately with plenty of water and seek medical attention if irritation persists .

Eigenschaften

IUPAC Name |

[3-fluoro-4-(pyridin-2-ylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFN2O3/c14-10-7-8(13(18)19)4-5-9(10)12(17)16-11-3-1-2-6-15-11/h1-7,18-19H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQKUPRZPUUGGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NC2=CC=CC=N2)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6341484.png)

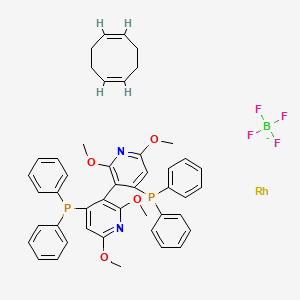

![(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, min. 97%](/img/structure/B6341550.png)